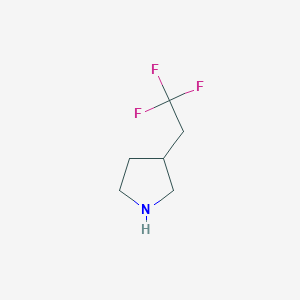

Pyrrolidine, 3-(2,2,2-trifluoroethyl)-

Vue d'ensemble

Description

Pyrrolidine, 3-(2,2,2-trifluoroethyl)- is a derivative of Pyrrolidine . Pyrrolidine is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

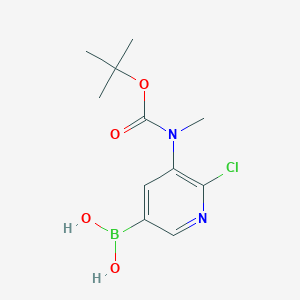

The synthesis of Pyrrolidine, 3-(2,2,2-trifluoroethyl)- involves processes for preparing (3S,4R)-3-ethyl-4- (3H-imidazo [1,2-a]pyrrolo [2,3-e]pyrazin-8-yl)-N- (2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of Pyrrolidine, 3-(2,2,2-trifluoroethyl)- is characterized by a five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine compounds have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . It has a molecular weight of 71.123 g·mol−1, a density of 0.866 g/cm3, a melting point of −63 °C, and a boiling point of 87 °C .Applications De Recherche Scientifique

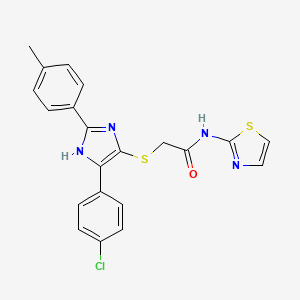

Synthesis and Chemical Properties:

- Pyrrolidines are key heterocyclic organic compounds with applications in medicine and industry, such as in dyes or agrochemical substances. Their synthesis through [3+2] cycloaddition demonstrates their versatility in chemical reactions and potential polar nature (Żmigrodzka et al., 2022).

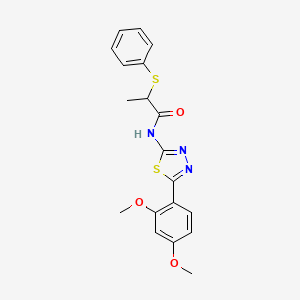

- Fluoropyrrolidines and (fluoroalkyl)pyrrolidines, including trifluoroethyl-substituted variants, are significant in medicinal drug preparation and as organocatalysts. Their synthesis involves fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors (Pfund & Lequeux, 2017).

Applications in Medicinal Chemistry and Drug Development:

- Trifluoromethylated pyrrolidines synthesized via catalytic asymmetric 1,3-dipolar cycloaddition have shown potential in pharmaceutical applications due to their excellent stereoselectivity (Li et al., 2011).

- The synthesis of functionalized trifluoromethyl-substituted pyrrolidines through organocatalytic domino Michael/Mannich [3+2] cycloaddition has been developed, yielding pyrrolidine derivatives with potential medical value (Zhi et al., 2016).

Sensor Development and Molecular Probes:

- A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker, synthesized through click chemistry, serves as a selective ratiometric and colorimetric chemosensor for Al(3+), demonstrating the compound's utility in sensing applications (Maity & Govindaraju, 2010).

Organocatalysis:

- The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine was an effective organocatalyst in an asymmetric intramolecular aldol reaction, highlighting its use in catalysis (Hayashi et al., 2007).

- Polystyrene-immobilized pyrrolidine has been developed as a highly efficient, reusable, and stereoselective organocatalyst for asymmetric Michael addition of cyclohexanone to nitroolefins (Miao & Wang, 2008).

Safety And Hazards

Orientations Futures

The future directions for Pyrrolidine, 3-(2,2,2-trifluoroethyl)- include further exploration of its biological activities and potential applications in the treatment of various diseases. There is also ongoing research into the preparation methods of this compound . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

3-(2,2,2-trifluoroethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)3-5-1-2-10-4-5/h5,10H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXOIRIEXVHPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidine, 3-(2,2,2-trifluoroethyl)- | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2432349.png)

![2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide](/img/structure/B2432360.png)

![[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2432361.png)

![5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2432365.png)

![1,3-Benzothiazol-2-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2432367.png)

![8-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylquinoline](/img/structure/B2432368.png)

![2-Methyl-4-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2432371.png)